XL147
Overview
Description
XL147, also known as Pilaralisib, is a potent and highly selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks). These kinases play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of the PI3K pathway is frequently observed in various cancers, making PI3K inhibitors like this compound promising candidates for cancer therapy .
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by XL147 is the PI3K/PTEN signaling pathway . Dysregulation of this pathway, resulting in hyperactivated PI3K signaling, is frequently observed in various cancers and correlates with tumor growth and survival . By inhibiting PI3K, this compound antagonizes the production of PIP3, thereby inhibiting the PI3K/PTEN pathway and the downstream effects that contribute to tumor growth and survival .
Result of Action
This compound has been shown to inhibit tumor growth and survival in preclinical tumor models . It inhibits proliferation in a panel of tumor cell lines with a wide range of potencies . In mouse xenograft models, oral administration of this compound results in dose-dependent inhibition of phosphorylation of AKT, p70S6K, and S6, leading to significant tumor growth inhibition .
Biochemical Analysis
Biochemical Properties
XL147 interacts with class I PI3Ks (α, β, γ, and δ), inhibiting their activity . In biochemical assays, this compound has shown to be more potent against PI3Kα than against PI3Kβ . It inhibits the formation of phosphatidylinositol 3,4,5-trisphosphate (PIP3) in the membrane, a key molecule in the PI3K signaling pathway .
Cellular Effects
This compound has been shown to inhibit the phosphorylation of AKT, p70S6K, and S6 in multiple tumor cell lines with diverse genetic alterations affecting the PI3K pathway . This results in the inhibition of cellular processes such as proliferation, survival, and migration . This compound does not reduce ATP levels when incubated for 24 hours, indicating a lack of cytotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding in an ATP-competitive and reversible manner to class I PI3Ks . This inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby disrupting the PI3K signaling pathway .
Temporal Effects in Laboratory Settings
In mouse xenograft models, oral administration of this compound results in dose-dependent inhibition of phosphorylation of AKT, p70S6K, and S6 with a duration of action of at least 24 hours . Repeat-dose administration of this compound results in significant tumor growth inhibition in multiple human xenograft models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound results in dose-dependent inhibition of PI3K pathway components . The exact threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the PI3K/PTEN signaling pathway . By inhibiting PI3K, it disrupts the conversion of PIP2 to PIP3, a key step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XL147 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product undergoes rigorous quality control to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: XL147 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups on the aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide or tetrahydrofuran .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
XL147 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular processes. In biology, it is employed to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival .
In medicine, this compound has shown promise as a therapeutic agent for various cancers, including breast, lung, ovarian, and prostate cancers. It has been found to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents in preclinical models . Additionally, this compound is being explored for its potential in treating other diseases involving dysregulated PI3K signaling, such as autoimmune disorders and inflammatory diseases .
Comparison with Similar Compounds
XL147 is unique among PI3K inhibitors due to its high selectivity for class I PI3Ks and its potent inhibitory activity. Similar compounds include other PI3K inhibitors such as GDC-0941, BKM120, and BEZ235. While these compounds also target the PI3K pathway, they differ in their selectivity, potency, and pharmacokinetic properties .
List of Similar Compounds:- GDC-0941
- BKM120
- BEZ235
- XL765 (dual PI3K/mTOR inhibitor)
Each of these compounds has its own unique profile, making them suitable for different therapeutic applications and research purposes .
Properties
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKRQLTIWPEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145779 | |
Record name | XL 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033110-57-4, 956958-53-5 | |
Record name | XL 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 956958-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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